molecular formula C8H12 B8216005 1-Prop-2-enylbicyclo[1.1.1]pentane

1-Prop-2-enylbicyclo[1.1.1]pentane

Cat. No.: B8216005
M. Wt: 108.18 g/mol
InChI Key: SUGUPYUTGWBOIQ-UHFFFAOYSA-N
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Description

1-Prop-2-enylbicyclo[1.1.1]pentane is a specialized chemical building block that incorporates the rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold. In medicinal chemistry, the BCP core is recognized as a valuable bioisostere for the para-substituted benzene ring or an alkyne spacer, a strategy pioneered to improve the properties of drug candidates . Integrating this motif helps to "escape flatland" by increasing the fraction of sp3-hybridized carbon atoms in a molecule, which is often associated with improved aqueous solubility, enhanced metabolic stability, and superior overall physicochemical profiles compared to their flat aromatic counterparts . The prop-2-enyl (allyl) substituent on the bridgehead of the BCP core provides a versatile synthetic handle for further functionalization. This functional group is highly amenable to various chemical transformations, such as cross-couplings, oxidations, and difunctionalization reactions, enabling researchers to rapidly elaborate the molecule and incorporate the BCP moiety into more complex structures for drug discovery programs . This compound is intended for use as a key intermediate in the synthesis of novel bioactive molecules and materials science. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-prop-2-enylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-2-3-8-4-7(5-8)6-8/h2,7H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGUPYUTGWBOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC12CC(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Functionalization

Recent advancements in synthetic methodologies have facilitated the large-scale production of bicyclo[1.1.1]pentanes, including 1-Prop-2-enylbicyclo[1.1.1]pentane. Techniques such as photochemical reactions and radical-based transformations have been employed to create diverse derivatives suitable for medicinal applications.

Table 1: Synthesis Methods for Bicyclo[1.1.1]pentanes

MethodDescriptionYield (%)
Photochemical AdditionUtilizes light to promote reactions between propellane and various substratesUp to 62%
Radical DifunctionalizationInvolves radical intermediates to introduce functional groups36%
Haloform ReactionConverts diketones into dicarboxylic acids for further functionalizationMultigram

Bioisosteric Replacement

One of the primary applications of this compound is its use as a bioisostere for para-substituted phenyl rings in drug candidates. This substitution can enhance pharmacokinetic properties while maintaining biological activity.

Case Studies:

  • Imatinib Analogues : Research has demonstrated that replacing the phenyl ring in imatinib with bicyclo[1.1.1]pentane derivatives can yield compounds with similar or improved efficacy against certain cancers .
  • Local Anesthetics : The incorporation of bicyclo[1.1.1]pentane into the structure of benzocaine has shown promising results in enhancing analgesic effects while reducing toxicity .

Pharmaceutical Development

The versatility of this compound allows it to be integrated into various therapeutic classes, including:

  • Anticancer agents
  • Anti-inflammatory drugs
  • Neurological treatments

Computational Studies and Drug Design

Computational modeling has been instrumental in predicting the interactions of bicyclo[1.1.1]pentanes with biological targets, aiding in the design of new compounds with optimized properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Stability

Compound Reactivity Profile Stability Concerns
1-Prop-2-enyl-BCP Propenyl group enables further functionalization (e.g., epoxidation, Diels-Alder). Strain-induced ring opening under harsh conditions.
Bridgehead Carboxylic Acids Participate in decarboxylative coupling; stable under physiological conditions. High steric hindrance limits reactivity .
Bridge Alcohols (e.g., 16a) Rapid ring-opening due to high strain; limited utility in prolonged reactions. Unstable as alkoxides .
Nitro-BCP (60) Electron-withdrawing nitro group stabilizes radicals; used in photochemical reactions. Potential explosive decomposition .

Physicochemical Properties

Compound LogP Solubility (mg/mL) Strain Energy (kcal/mol)
1-Prop-2-enyl-BCP ~2.5* ~0.1 (PBS) ~30 (estimated)
BCP-COOH 1.2 5.6 (PBS) 28
BCP-NO₂ (60) 1.8 0.3 (DMSO) 32
BCP-Benzoyl (61) 3.1 0.05 (DMSO) 29

*Estimated based on propenyl group contribution .

Key Research Findings

Synthetic Challenges : Bridge substitutions require advanced methods (e.g., Aggarwal’s asymmetric borylation) to control stereochemistry, whereas bridgehead substitutions are more straightforward .

Stability vs. Reactivity : Bridgehead radicals are kinetically stable despite high strain, enabling applications in photoredox catalysis .

Drug Design : BCP bioisosteres increase Fsp³ (fraction of sp³-hybridized carbons), correlating with clinical success (e.g., 30% higher metabolic stability in BCP-containing inhibitors vs. aromatic analogs) .

Preparation Methods

Mechanism of Radical Addition

Radical initiation typically employs triethylborane (BEt₃) or photoredox catalysts to generate alkyl or azido radicals. For example, methyl radicals derived from methyl iodide add to [1.1.1]propellane, inducing strain release and forming the bicyclic intermediate. The reaction proceeds via a stepwise mechanism:

  • Radical generation: R-IR+I\text{R-I} \rightarrow \text{R}^\bullet + \text{I}^\bullet

  • Propellane activation: R+C5H6R-C5H6\text{R}^\bullet + \text{C}_5\text{H}_6 \rightarrow \text{R-C}_5\text{H}_6^\bullet

  • Cyclization: R-C5H6bicyclo[1.1.1]pentane\text{R-C}_5\text{H}_6^\bullet \rightarrow \text{bicyclo[1.1.1]pentane}

This pathway is highly sensitive to reaction conditions, with yields improving under inert atmospheres and low temperatures.

Optimization with Metal-Free Initiators

Early methods using methyl lithium or iodine provided poor yields (<20%) due to competing polymerization. Transitioning to metal-free initiators like BEt₃ increased yields to 31–43%, but scalability remained limited by byproduct formation. A breakthrough emerged with photochemical initiation, where irradiation at 365 nm in batch or flow systems boosted yields to 62–66%.

Initiator SystemYield (%)ByproductsScale Compatibility
Methyl lithium<20Extensive polymersLow
BEt₃31Moderate polymersModerate
Photochemical (365 nm)62–66MinimalHigh (flow systems)

Photochemical Strategies in Flow Systems

Photochemical methods have revolutionized the synthesis of this compound by enhancing selectivity and scalability. Key advancements include the adoption of continuous-flow reactors and wavelength-specific irradiation.

Flow Reactor Advantages

Flow systems mitigate issues of light penetration and heat dissipation inherent to batch reactors. In a representative protocol, irradiating a mixture of [1.1.1]propellane and methyl iodide at 365 nm for 30 minutes in a flow reactor produced the target compound in 66% yield after crystallization. This represents a 20% yield improvement over batch conditions, attributed to uniform light exposure and rapid mixing.

Wavelength Optimization

The choice of irradiation wavelength critically influences reaction efficiency:

  • 254 nm : Promotes excessive radical generation, leading to dimerization (yield <20%).

  • 365 nm : Balances radical initiation and propagation, maximizing product formation.

  • 450 nm : Insufficient energy for propellane activation (no reaction).

Functional Group Transformations and Post-Synthetic Modifications

Once the bicyclo[1.1.1]pentane core is established, introducing the prop-2-enyl group requires selective functionalization. Two primary strategies dominate:

Direct Alkylation

Reaction of bicyclo[1.1.1]pentyl iodide with allyl Grignard reagents (e.g., CH₂=CHCH₂MgBr) installs the prop-2-enyl group in a single step. This method, however, suffers from moderate yields (45–55%) due to competing elimination reactions.

Cross-Coupling Reactions

Comparative Analysis of Synthetic Routes

The table below summarizes the performance of leading methods for preparing this compound:

MethodKey ReagentsYield (%)ScalabilityFunctional Group Tolerance
Radical (BEt₃)Methyl iodide, BEt₃31ModerateLow
Photochemical (batch)Methyl iodide, 365 nm43LowModerate
Photochemical (flow)Methyl iodide, 365 nm66HighHigh
Cross-CouplingPd(PPh₃)₄, Allyl bromide75ModerateHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-prop-2-enylbicyclo[1.1.1]pentane?

  • Methodology : The compound is typically synthesized via carbene insertion reactions. For example, dichlorocarbene insertion into bicyclo[1.1.0]butanes yields gem-dichloro intermediates, which are subsequently reduced to bicyclo[1.1.1]pentane derivatives. Advanced protocols include photochemical tandem reactions using difluoroiodane(III) reagents under visible light to introduce functional groups like difluoroalkyl and heteroaryl moieties .
  • Key Considerations : Reaction conditions (e.g., solvent, catalyst, light source) significantly influence yield and selectivity. Characterization via high-resolution IR spectroscopy (0.0015 cm⁻¹ resolution) ensures structural validation .

Q. How does the strained bicyclo[1.1.1]pentane core influence the compound’s physicochemical properties?

  • Methodology : Computational studies (HF/6-31G* and MP2/6-31G* levels) reveal that the rigid, three-dimensional structure of bicyclo[1.1.1]pentane reduces conformational flexibility, enhancing metabolic stability and solubility compared to planar aromatic analogs. Experimental validation includes comparative pharmacokinetic profiling in drug candidates .

Advanced Research Questions

Q. What experimental challenges arise when functionalizing the secondary bridge positions of bicyclo[1.1.1]pentane derivatives?

  • Methodology : Functionalization of secondary bridges requires precise control over regioselectivity. Strategies include transition-metal catalysis and photochemical activation. For instance, visible light-induced reactions with nitrogen-containing heterocycles enable heteroaryl group introduction while preserving the BCP core’s integrity. Challenges include steric hindrance and side reactions at strained bridgehead positions .
  • Data Contradiction Analysis : Conflicting reports on reaction yields may stem from variations in reagent purity or solvent polarity. Systematic optimization (e.g., DOE approaches) is recommended to reconcile discrepancies .

Q. How does this compound compare to other bioisosteres (e.g., tert-butyl, alkynyl) in improving drug-like properties?

  • Methodology : Comparative studies involve synthesizing analogs with different bioisosteres and evaluating parameters like logP, solubility, and target binding affinity. For example, BCP-based γ-secretase inhibitors exhibit superior oral bioavailability compared to phenyl-containing analogs due to reduced π-π stacking interactions .
  • Validation : Use molecular dynamics simulations to assess binding mode retention and in vitro assays (e.g., Caco-2 permeability) for absorption profiling .

Q. What computational tools are most effective for predicting the stability and reactivity of bicyclo[1.1.1]pentane-derived ions?

  • Methodology : High-level ab initio calculations (MP2/6-31G*) and density functional theory (DFT) are used to model ion structures and energetics. For instance, the bicyclo[1.1.1]pentyl 1-cation shows higher stability than tert-butyl cations, aligning with experimental carbocation formation trends .
  • Limitations : Basis set selection and solvation effects must be accounted for to avoid overestimating stability in gas-phase models .

Experimental Design and Data Analysis

Q. How can researchers design robust assays to evaluate the pharmacological efficacy of BCP-containing compounds?

  • Methodology :

Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.

Functional Assays : For enzyme inhibitors (e.g., LpPLA2), employ fluorogenic substrates to monitor activity changes post-BCP incorporation .

In Vivo Validation : Pharmacodynamic studies in disease models (e.g., atherosclerosis for LpPLA2 inhibitors) require dose-ranging experiments to establish efficacy-safety margins .

Q. What strategies address contradictions in reported synthetic yields for BCP derivatives?

  • Methodology :

Reproducibility Checks : Verify reagent sources (e.g., Raney nickel activity) and reaction setups (e.g., light intensity in photochemical steps) .

Advanced Analytics : Use LC-MS/MS to detect low-abundance intermediates or byproducts affecting yield .

Collaborative Studies : Cross-validate results with independent labs to isolate protocol-specific variables .

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